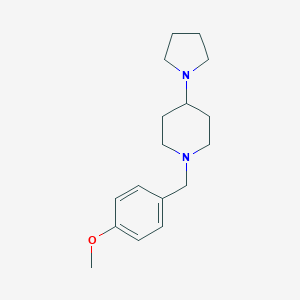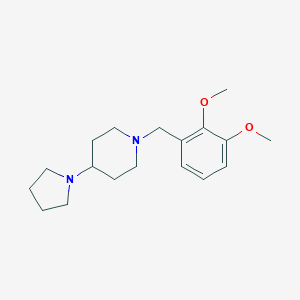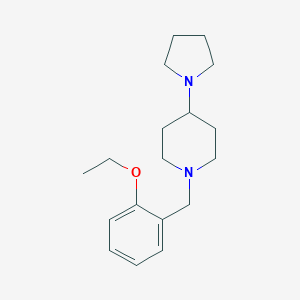
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as C16, is a synthetic compound that has been used extensively in scientific research. It belongs to the class of pyrrolone derivatives and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of C16 is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the expression of various cytokines, chemokines, and growth factors that are involved in these processes. C16 has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of various cytokines, chemokines, and growth factors that are involved in inflammation and cancer progression. C16 has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, C16 has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
実験室実験の利点と制限
C16 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. It has also been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to using C16 in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on C16. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on specific signaling pathways and enzymes involved in inflammation and cancer progression. Another area of research is to optimize its pharmacological properties, such as solubility and bioavailability, to make it more suitable for clinical use. Finally, there is a need for further preclinical studies to evaluate its efficacy and safety in vivo and to determine its potential as a therapeutic agent for cancer and inflammatory diseases.
合成法
The synthesis of C16 involves a multi-step process that has been described in detail in various research papers. The starting material for the synthesis is 4-chlorobenzaldehyde, which is converted to 4-chlorophenyl hydrazone using hydrazine hydrate. This intermediate is then reacted with ethyl acetoacetate to form the pyrrole ring. The resulting product is then subjected to a series of reactions, including acylation, reduction, and oxidation, to produce the final product, C16.
科学的研究の応用
C16 has been used extensively in scientific research due to its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. C16 has been used in studies related to cancer, inflammation, and angiogenesis, and has shown promising results in preclinical studies.
特性
製品名 |
5-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C20H18ClNO5 |
分子量 |
387.8 g/mol |
IUPAC名 |
(4Z)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18ClNO5/c1-27-15-8-4-13(5-9-15)18(24)16-17(12-2-6-14(21)7-3-12)22(10-11-23)20(26)19(16)25/h2-9,17,23-24H,10-11H2,1H3/b18-16- |
InChIキー |
JVJZNRBLWJSIDW-VLGSPTGOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
正規SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)




![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)